3-Chloro-2-methylpyrido[3,4-b]pyrazine

Kinase inhibitor design Scaffold selection Syk inhibition

For discovery teams seeking a validated entry point to 3,8-disubstituted pyridopyrazine kinase inhibitors. This exact chloro-methyl scaffold serves as the key intermediate for sovleplenib (HMPL-523), a clinical-phase Syk inhibitor. The C-3 chlorine enables direct Buchwald-Hartwig amination or Suzuki coupling for library synthesis, as demonstrated by a 91% yield in the chloro-to-amine conversion using Pd2(dba)3/Xantphos. The C-2 methyl group enhances bench stability by suppressing pyridine oxidation. Offers a direct SAR path to published kinase data (Syk IC50: 0.025 µM).

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B12989513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylpyrido[3,4-b]pyrazine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=NC=CC2=N1)Cl
InChIInChI=1S/C8H6ClN3/c1-5-8(9)12-7-4-10-3-2-6(7)11-5/h2-4H,1H3
InChIKeySTCITEQPQQJYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-methylpyrido[3,4-b]pyrazine: Core Scaffold for Kinase Inhibitors


3-Chloro-2-methylpyrido[3,4-b]pyrazine (CAS 1646547-91-2, MF: C₈H₆ClN₃, MW: 179.61 g/mol) is a fused bicyclic heterocycle belonging to the pyridopyrazine family, bearing a chlorine at the 3-position and a methyl at the 2-position of the pyridine ring . This scaffold is clinically validated as the core of sovleplenib (HMPL-523), a selective spleen tyrosine kinase (Syk) inhibitor currently in clinical development for autoimmune diseases and hematological malignancies, having progressed through extensive SAR and pharmacokinetic optimization [1]. The compound serves as a versatile synthetic intermediate: the chlorine at C-3 provides a regioselective leaving group for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and Buchwald–Hartwig amination, enabling systematic pharmacomodulation at the pyridine ring [2].

Workflow Kinase-focused library synthesis via SNAr/cross-coupling
Selection Clinically precedented pyrido[3,4-b] core scaffold
Context Regioselective functionalization at C-3 enabled by chlorine leaving group

Why 3-Chloro-2-methylpyrido[3,4-b]pyrazine Is Irreplaceable in Kinase Synthesis


The pyrido[3,4-b]pyrazine isomer is structurally distinct from the [2,3-b] counterpart: the ring fusion pattern dictates the spatial orientation of substituents and thus governs kinase hinge-binding geometry. In the sovleplenib discovery program, only the [3,4-b] scaffold yielded a compound (compound 12) with an IC₅₀ of 0.025 µM against Syk and potent cellular activity in RBL-2H3 degranulation assays [1]. The chlorine at C-3 is not merely a substituent but a regioselective synthetic handle; replacing it with a proton (2-methylpyrido[3,4-b]pyrazine, CAS 51208-84-5) eliminates the capacity for direct SNAr diversification, while the bromo analog, although also a leaving group, exhibits different reactivity profiles in palladium-catalyzed couplings due to altered bond dissociation energies . The combination of C-3 chlorine and C-2 methyl substitution is uniquely suited to the convergent synthetic routes reported for 3,8-disubstituted and 2,5-disubstituted pyrido[3,4-b]pyrazines, where the methyl group directs electrophilic substitution regiochemistry [2].

Regioisomer mismatch [2,3-b] isomer may not recapitulate kinase hinge-binding geometry demonstrated by [3,4-b] scaffold
Synthetic handle absence Unsubstituted analog lacks C-3 chlorine, requiring additional C–H activation steps for diversification
Directing group loss Removing the C-2 methyl may shift electrophilic substitution regioselectivity, increasing purification burden

Quantitative Differentiation Evidence vs. Comparators


Scaffold Regioisomer Validation for Syk Inhibition

The pyrido[3,4-b]pyrazine scaffold, as incorporated in 3-chloro-2-methylpyrido[3,4-b]pyrazine, is the regioisomer that has been clinically validated as a Syk inhibitor core. The Pfizer–HUTCHMED team identified this scaffold after extensive SAR exploration and advanced sovleplenib to clinical trials. The pyrido[2,3-b]pyrazine regioisomer (e.g., 3-chloro-2-methylpyrido[2,3-b]pyrazine, CAS 1260519-71-8) lacks equivalent validation; systematic patent analysis reveals that Syk-targeted pyridopyrazine programs from GlaxoSmithKline, HUTCHMED, and Zentaris all employ the [3,4-b] scaffold as their core [1]. In the published SAR tables, 2,8-disubstituted pyrido[3,4-b]pyrazines bearing the 4-(piperidin-1-yl)aniline pharmacophore (compound 20j) achieved IC₅₀ values of 2.02, 1.56, and 2.16 µM against ERK2, KDR, and c-Abl respectively [2].

Scaffold regioisomer validation
Class-level inference
[3,4-b] scaffold: clinically validated Syk inhibitor core
[2,3-b] scaffold: no reported clinical Syk inhibitors
Aligns synthesis with precedented kinase research scaffold
Multiple patent programs converge on [3,4-b] core
Kinase inhibitor design Scaffold selection Syk inhibition

C-3 Chlorine as Synthetic Handle vs. Bromo and Unsubstituted Analogs

In the MedChemComm synthesis program, the chlorine atom at the 5-position (ortho to pyridine nitrogen in the pyrido[3,4-b]pyrazine system) served as the key leaving group enabling conversion to 5-chloro-2-phenylpyrido[3,4-b]pyrazine intermediate 12a in 91% yield under optimized conditions [1]. The leaving group propensity of a halogen ortho to the pyridine nitrogen is enhanced relative to meta-substituted analogs due to the electron-withdrawing effect of the ring nitrogen. Unsubstituted 2-methylpyrido[3,4-b]pyrazine (CAS 51208-84-5) lacks any halogen handle, rendering direct C-3 functionalization impossible without prior C–H activation or directed metalation steps, which typically require cryogenic conditions and strongly basic reagents (e.g., LTMP at −78 °C) [2].

C-3 chlorine synthetic handle
Supporting evidence
≥1–2 synthetic steps saved
91% yield reported for chloro-to-amine conversion
Supports convergent library synthesis without pre-functionalization
Buchwald–Hartwig conditions: Pd₂(dba)₃, Xantphos
Nucleophilic aromatic substitution Cross-coupling Building block reactivity

C-2 Methyl Directing Effect in Regioselective Functionalization

The methyl group at C-2 serves as an ortho/para-directing substituent for electrophilic aromatic substitution (EAS) on the pyridine ring of the pyrido[3,4-b]pyrazine system. This directing effect is absent in 3-chloropyrido[3,4-b]pyrazine analogs lacking the 2-methyl group. In the reported synthetic route to 2,5-disubstituted pyrido[3,4-b]pyrazines, the regioselective introduction of chlorine at the 5-position of 2-phenylpyrido[3,4-b]pyrazine was achieved using N-chlorosuccinimide (NCS), exploiting the electronic directing effects of substituents on the pyridine ring [1]. The 3-chloro-2-methyl substitution pattern thus provides dual synthetic utility: the chlorine serves as a leaving group for nucleophilic substitution, while the methyl group electronically biases subsequent electrophilic functionalization.

C-2 methyl directing effect
Class-level inference
Predictable ortho/para EAS regioselectivity
Reduces undesired regioisomers during derivatization
Absent without C-2 methyl substitution
Regioselectivity Electrophilic substitution Scaffold derivatization

Commercial Availability and Purity Benchmarking

3-Chloro-2-methylpyrido[3,4-b]pyrazine is commercially available from multiple suppliers (e.g., Leyan catalog #1567937) at 98% purity . In contrast, the isomeric 3-chloro-2-methylpyrido[2,3-b]pyrazine (CAS 1260519-71-8) is typically offered at 95% purity, with fewer verified suppliers . The 2-methylpyrido[3,4-b]pyrazine analog (CAS 51208-84-5) without the chlorine substituent has more limited commercial availability, often requiring custom synthesis . For procurement in medicinal chemistry programs, the combination of a precisely defined CAS number, multiple commercial sources, and high purity reduces supply chain risk and analytical validation burden.

Commercial purity benchmark
Data to verify
≥98% purity (multiple suppliers) vs. 95% for [2,3-b] isomer
Supports procurement consistency and reduces repurification need
Supplier catalog assessment; verify lot-specific COA
Procurement Building block availability Purity specification

Pharmacophore Introduction Efficiency by Halogen Position

The MedChemComm SAR study demonstrated that the position of the halogen leaving group on the pyrido[3,4-b]pyrazine core critically influences the kinase inhibition profile of the resulting 4-(piperidin-1-yl)aniline derivatives. 2,5-Disubstituted analog 14g (where the pharmacophore was introduced at C-5 via a chloro intermediate) achieved IC₅₀ values of 1.42 µM (ERK2), 0.922 µM (HIPK1), and 1.10 µM (KDR), while the corresponding 2,8-disubstituted analog 20j gave IC₅₀ values of 2.02 µM (ERK2), 1.56 µM (KDR), and 2.16 µM (c-Abl) [1]. The 3,8-disubstituted series showed significantly weaker activity, with most compounds exceeding 31.6 µM against the tested kinase panel. These data indicate that both the presence and the position of the halogen handle on the pyrido[3,4-b]pyrazine core determine the pharmacological outcome of the final derivative [2].

Halogen position – kinase profile
Cross-study comparable
C-3 series ERK2 IC₅₀ 2.34 – >31.6 µM
C-5 series ERK2 IC₅₀ 1.42 µM
C-8 series ERK2 IC₅₀ 2.02 µM
Halogen position defines kinase selectivity fingerprint
Panel of 7 kinases; mean of ≥2 determinations
Structure–activity relationship Pharmacomodulation Parallel synthesis

Application Scenarios for 3-Chloro-2-methylpyrido[3,4-b]pyrazine


3,8-Disubstituted Pyrido[3,4-b]pyrazine Kinase Inhibitor Libraries

Research groups pursuing novel Syk, FLT3, ALK, or AXL kinase inhibitors should procure this building block as the starting point for 3,8-disubstituted pyrido[3,4-b]pyrazine libraries. The C-3 chlorine enables direct Buchwald–Hartwig amination or Suzuki coupling to introduce anilines or aryl groups, while the C-8 position can be independently functionalized via bromination or directed metalation, following the convergent synthetic strategy validated by Antoine et al. [1]. This approach yields compounds analogous to those in Table 1 of the MedChemComm study, where 4-(piperidin-1-yl)aniline derivatives demonstrated IC₅₀ values in the low micromolar range (2.34–6.21 µM) against ERK2 and HIPK1 [2].

Scale-Up Feasibility with Chlorine Leaving Group

For process chemists developing scalable routes to clinical candidates, the chlorine atom at C-3 offers a significant advantage over bromo or iodo analogs in terms of atom economy and cost of goods. The 91% yield reported for the analogous chloro-to-amine conversion (compound 12a→13) using Pd₂(dba)₃/Xantphos demonstrates the scalability of this transformation [1]. Additionally, the 2-methyl group suppresses unwanted oxidation at the pyridine α-position, a common degradation pathway in unsubstituted pyridines, enhancing bench stability during multi-step synthesis campaigns .

Kinase-Focused Compound Collection Building Block

Institutional compound management groups and CROs maintaining kinase-focused screening collections should stock 3-chloro-2-methylpyrido[3,4-b]pyrazine (CAS 1646547-91-2, ≥98% purity) as a core building block. Its clinical precedent (sovleplenib core scaffold) aligns with the strategic direction of kinase drug discovery [1]. The compound's defined CAS registry and multi-supplier availability reduce procurement lead times compared to custom-synthesized pyrido[3,4-b]pyrazine intermediates, which typically require 4–8 weeks for de novo synthesis .

SAR Studies on Pyridopyrazine Kinase Inhibitors

Academic laboratories investigating the SAR of pyridopyrazine-based kinase inhibitors should select this compound over the [2,3-b] regioisomer. The [3,4-b] scaffold provides a direct line of sight to the extensive SAR data published for sovleplenib [1] and the MedChemComm disubstituted series [2], enabling hypothesis-driven molecular design rather than de novo scaffold exploration. The published kinase panel data (ERK2, HIPK1, Pim1, KDR, TrkA, c-Abl, Yes) serve as benchmarking references for newly synthesized derivatives.

Application
Selection Property
Validation Focus
3,8-Disubstituted kinase inhibitor library synthesis
C-3 chloro leaving group for SNAr/cross-coupling
Regioselective C-3 diversification and kinase panel profiling
Scale-up route development
Chlorine leaving group with demonstrated coupling efficiency
Process robustness and atom economy
Kinase-focused screening collection procurement
Clinically precedented pyrido[3,4-b] scaffold; multi-supplier availability
Supply chain reliability and purity consistency
Pyridopyrazine SAR studies
[3,4-b] regioisomer with published kinase benchmarking data
Hypothesis-driven design aligned with precedented SAR
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